

# RP-HPLC method development for Nilotinib hydrochloride dihydrate analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nilotinib hydrochloride dihydrate

Cat. No.: B12762665

Get Quote

# **Application Note:**

# A Stability-Indicating RP-HPLC Method for the Analysis of Nilotinib Hydrochloride Dihydrate

Introduction

Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. [1] Ensuring the purity and stability of the active pharmaceutical ingredient (API), **Nilotinib hydrochloride dihydrate**, is critical for its safety and efficacy. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Nilotinib hydrochloride dihydrate** in bulk drug substance and pharmaceutical formulations. The method is designed to separate Nilotinib from its potential degradation products and process-related impurities.

Physicochemical Properties of Nilotinib Hydrochloride Dihydrate

A thorough understanding of the physicochemical properties of **Nilotinib hydrochloride dihydrate** is essential for the development of a robust analytical method.



| Property          | Value                                                                                                     |
|-------------------|-----------------------------------------------------------------------------------------------------------|
| Molecular Formula | C28H22F3N7O·HCl·2H2O                                                                                      |
| Molecular Weight  | 602.02 g/mol [2]                                                                                          |
| рКа               | pKa1: 2.1, pKa2: 5.4[3][4]                                                                                |
| Solubility        | pH-dependent; practically insoluble in buffer solutions with pH 4.5 and higher.[3][4] Soluble in DMSO.[5] |
| UV λmax           | Approximately 260 nm[1]                                                                                   |

#### **Forced Degradation Studies**

Forced degradation studies are crucial for developing a stability-indicating method. Nilotinib has been shown to degrade under various stress conditions.

| Stress Condition | Degradation Products           |
|------------------|--------------------------------|
| Acid Hydrolysis  | Degradation observed.[6][7][8] |
| Base Hydrolysis  | Degradation observed.[6][7][8] |
| Oxidation        | Degradation observed.[6][7][8] |
| Thermal          | Stable.[6][7][8]               |
| Photolytic       | Stable.[6][7][8]               |

# **Experimental Protocol**

- 1. Materials and Reagents
- Nilotinib hydrochloride dihydrate reference standard
- HPLC grade acetonitrile
- HPLC grade methanol



- Potassium dihydrogen phosphate (KH<sub>2</sub>PO<sub>4</sub>)
- Orthophosphoric acid
- High-purity water
- 2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter            | Condition                                                                                   |
|----------------------|---------------------------------------------------------------------------------------------|
| HPLC Column          | C18, 250 mm x 4.6 mm, 5 µm                                                                  |
| Mobile Phase A       | 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid)  |
| Mobile Phase B       | Acetonitrile                                                                                |
| Gradient             | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate            | 1.0 mL/min                                                                                  |
| Column Temperature   | 30 °C                                                                                       |
| Detection Wavelength | 260 nm[1]                                                                                   |
| Injection Volume     | 10 μL                                                                                       |
| Diluent              | Methanol and Water (1:1 v/v)[9]                                                             |

### 3. Preparation of Solutions

- Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH<sub>2</sub>PO<sub>4</sub> in 1000 mL of high-purity water. Adjust the pH to 3.5 with diluted orthophosphoric acid.
- Standard Stock Solution (1000  $\mu g/mL$ ): Accurately weigh and dissolve approximately 25 mg of **Nilotinib hydrochloride dihydrate** reference standard in 25 mL of diluent.



- Standard Solution (100 µg/mL): Dilute 5 mL of the standard stock solution to 50 mL with the diluent.
- Sample Solution (100 μg/mL): For bulk drug, prepare as per the standard solution. For formulations, weigh and finely powder a representative sample. Dissolve an amount of powder equivalent to 25 mg of Nilotinib in 25 mL of diluent, sonicate for 15 minutes, and dilute to a final concentration of 100 μg/mL with the diluent. Filter the solution through a 0.45 μm syringe filter before injection.

#### 4. Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

| Validation Parameter        | Acceptance Criteria                                                                                                                                         |
|-----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| System Suitability          | Tailing factor ≤ 2.0, Theoretical plates > 2000                                                                                                             |
| Specificity                 | The peak for Nilotinib should be pure and well-resolved from any degradation products or impurities.                                                        |
| Linearity                   | Correlation coefficient $(r^2) \ge 0.999$ over the concentration range.                                                                                     |
| Accuracy                    | % Recovery should be within 98.0% to 102.0%.                                                                                                                |
| Precision                   | % RSD for replicate injections should be ≤ 2.0%.                                                                                                            |
| Limit of Detection (LOD)    | Signal-to-noise ratio of 3:1.                                                                                                                               |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1.                                                                                                                              |
| Robustness                  | The method should remain unaffected by small, deliberate variations in method parameters such as pH of the mobile phase, column temperature, and flow rate. |



## **Data Presentation**

The following tables summarize the expected data from the method validation.

## System Suitability

| Parameter            | Result | Acceptance Criteria |
|----------------------|--------|---------------------|
| Retention Time (min) | ~ 10.5 | -                   |
| Tailing Factor       | 1.2    | ≤ 2.0               |
| Theoretical Plates   | > 5000 | > 2000              |

### Linearity

| Concentration (µg/mL)        | Peak Area |
|------------------------------|-----------|
| 25                           | Value     |
| 50                           | Value     |
| 75                           | Value     |
| 100                          | Value     |
| 125                          | Value     |
| 150                          | Value     |
| Correlation Coefficient (r²) | ≥ 0.999   |

Accuracy (% Recovery)



| Spiked Level    | Amount Added<br>(µg/mL) | Amount Found<br>(μg/mL) | % Recovery |
|-----------------|-------------------------|-------------------------|------------|
| 80%             | 80                      | Value                   | Value      |
| 100%            | 100                     | Value                   | Value      |
| 120%            | 120                     | Value                   | Value      |
| Mean % Recovery | 98.0 - 102.0            |                         |            |

## Precision (% RSD)

| Injection          | Peak Area |
|--------------------|-----------|
| 1                  | Value     |
| 2                  | Value     |
| 3                  | Value     |
| 4                  | Value     |
| 5                  | Value     |
| 6                  | Value     |
| Mean               | Value     |
| Standard Deviation | Value     |
| % RSD              | ≤ 2.0%    |

# **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. jpionline.org [jpionline.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. arasto.com [arasto.com]
- 5. selleckchem.com [selleckchem.com]
- 6. [PDF] FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | Semantic Scholar [semanticscholar.org]
- 7. FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [RP-HPLC method development for Nilotinib hydrochloride dihydrate analysis.]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12762665#rp-hplc-method-development-for-nilotinib-hydrochloride-dihydrate-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com